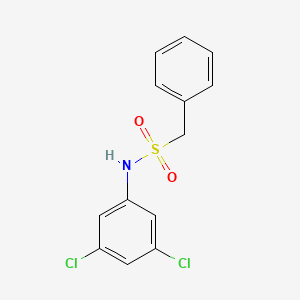

N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide

Description

N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonamide backbone substituted with a 3,5-dichlorophenyl group. Its molecular formula is C₁₃H₁₁Cl₂NO₂S, yielding a molecular weight of ~315.97 g/mol. The compound’s structure features two chlorine atoms at the 3 and 5 positions of the aromatic ring, which likely enhance its lipophilicity and electronic properties compared to non-halogenated analogs.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c14-11-6-12(15)8-13(7-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKOJBASMHLAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Oxidation and Reduction: The phenyl and dichlorophenyl groups can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted sulfonamides can be formed.

Oxidation Products: Oxidized derivatives of the phenyl and dichlorophenyl groups.

Reduction Products: Reduced forms of the phenyl and dichlorophenyl groups.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Biology and Medicine:

Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Drug Development: It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry:

Agriculture: The compound can be used in the formulation of pesticides and herbicides.

Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Lipophilicity : Chlorine atoms may improve lipid solubility, favoring interaction with hydrophobic biological targets (e.g., fungal membranes).

- Bioactivity Gap: Unlike tolylfluanid, the absence of fluoro and dimethylamino groups in the target compound might limit its pesticidal efficacy, necessitating further structure-activity studies.

Biological Activity

N-(3,5-Dichlorophenyl)-1-phenylmethanesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-(3,5-Dichlorophenyl)-1-phenylmethanesulfonamide features a sulfonamide functional group (-SO2NH2) attached to a dichlorophenyl ring. The structural characteristics contribute to its biological activity by influencing interactions with various biological targets.

Biological Activity Overview

The biological activities of N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide can be categorized as follows:

- Antimicrobial Activity : Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. The specific structure of N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide may enhance its efficacy against certain pathogens.

- Anti-inflammatory Properties : This compound has shown potential in reducing inflammation, making it a candidate for therapeutic applications in treating inflammatory diseases.

The mechanisms through which N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways crucial for bacterial survival.

- Modulation of Immune Responses : It could potentially modulate immune responses by influencing cytokine production and immune cell activation.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide and similar compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides exhibited significant antibacterial activity against various strains of bacteria. The specific compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anti-inflammatory Effects : Research indicated that N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide could reduce inflammation markers in vitro. In a mouse model of inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that the compound exhibited selective toxicity towards tumor cells while sparing normal cells. IC50 values ranged from 5 to 15 µM across different cancer cell lines.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.